molecular formula C7H11NO4S B1669750 Dacisteine CAS No. 18725-37-6

Dacisteine

Cat. No. B1669750
CAS RN: 18725-37-6
M. Wt: 205.23 g/mol
InChI Key: HSPYGHDTVQJUDE-LURJTMIESA-N
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Description

Dacisteine is a N-acyl-L-amino acid . It is a derivative of N-acetylcysteine, where a second acetyl group is attached to a sulfur atom . It is marketed in France under the tradename Mucothiol for the treatment of disorders of bronchial secretion, acute bronchitis, and acute episode of chronic bronchopneumopathies .


Molecular Structure Analysis

The molecular formula of Dacisteine is C7H11NO4S . The IUPAC name is (2R)-2-acetamido-3-acetylsulfanylpropanoic acid . The molecular weight is 205.23 g/mol .

Scientific Research Applications

Reducing Bias through Directed Acyclic Graphs

Directed acyclic graphs (DAGs) are utilized in biomedical research for making causal inferences by identifying and adjusting for confounding. This method helps reduce bias in effect estimates in statistical models, offering a structured approach to epidemiological research and data analysis (Shrier & Platt, 2008).

Sandwich-type Electrochemical Biosensor for Glycoproteins Detection

A novel sandwich-type electrochemical biosensor based on dual-amplification of boronic acid-gold nanoparticles and dopamine-gold nanoparticles was developed for the rapid, sensitive, and selective detection of glycoproteins. This technology has significant potential applications in diagnosing cancers and other diseases by detecting changes in glycoprotein concentration levels (Xia et al., 2013).

Inhibitory Effects of Herbal Constituents on P-glycoprotein

Research into the inhibitory effects of herbal constituents on P-glycoprotein (P-gp) explored the potential for herb-drug interactions mediated via P-gp. This study found significant inhibition of P-gp by certain herbal medicines, which could impact the pharmacokinetics of drugs and contribute to the understanding of herb-drug interactions in clinical practice (Li et al., 2014).

Optimization of Proteins and Minerals Removal from Shrimp Shells

This research aimed at optimizing the extraction process of chitin from shrimp shells to produce highly acetylated chitin for biomedical and pharmaceutical applications. By optimizing demineralization and deproteinization steps, the study achieved chitin with high purity and acetylation degree, preserving its structure close to the native form, which is crucial for its application in healthcare (Younes et al., 2016).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dacisteine . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPYGHDTVQJUDE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172034
Record name Dacisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dacisteine

CAS RN

18725-37-6
Record name N,S-Diacetylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18725-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dacisteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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